Cas no 2034340-08-2 (N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine)

N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- F6240-7287
- N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- 2034340-08-2
- N-((1,4-dioxan-2-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(1,4-dioxan-2-ylmethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- AKOS026687490
-
- Inchi: 1S/C12H15N5O3/c1-8-16-12(20-17-8)10-5-13-7-15-11(10)14-4-9-6-18-2-3-19-9/h5,7,9H,2-4,6H2,1H3,(H,13,14,15)
- InChI Key: GNWMJYNEBXDXQT-UHFFFAOYSA-N
- SMILES: O1CCOCC1CNC1C(=CN=CN=1)C1=NC(C)=NO1
Computed Properties
- Exact Mass: 277.11748936g/mol
- Monoisotopic Mass: 277.11748936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 95.2Ų
N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6240-7287-40mg |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 90%+ | 40mg |
$210.0 | 2023-05-18 | |
Life Chemicals | F6240-7287-5μmol |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6240-7287-10μmol |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6240-7287-5mg |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6240-7287-20μmol |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6240-7287-4mg |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6240-7287-15mg |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6240-7287-1mg |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6240-7287-3mg |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6240-7287-10mg |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
2034340-08-2 | 10mg |
$118.5 | 2023-09-09 |
N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Related Literature
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Comprehensive Overview of N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS No. 2034340-08-2)
The compound N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS No. 2034340-08-2) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its complex name reflects its intricate architecture, combining a pyrimidine core with a 1,2,4-oxadiazole moiety and a 1,4-dioxane substituent. This combination of heterocycles makes it a promising candidate for various pharmaceutical applications, particularly in the development of novel therapeutics targeting kinase inhibition and enzyme modulation.
In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. Researchers are increasingly focusing on compounds like N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine due to their potential to interact selectively with biological targets. The presence of the 3-methyl-1,2,4-oxadiazole group, in particular, is noteworthy as it is often associated with enhanced binding affinity and metabolic stability, making it a valuable scaffold in drug design.
The pyrimidine ring system is a well-known pharmacophore found in many FDA-approved drugs, including antiviral and anticancer agents. When combined with the 1,4-dioxane fragment, the molecule exhibits improved solubility and bioavailability, which are critical factors in drug development. This has led to increased interest in the compound's potential applications in treating chronic diseases and inflammatory conditions, areas where current therapies often face limitations due to poor pharmacokinetic properties.
From a synthetic chemistry perspective, the preparation of N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves multi-step reactions that highlight the importance of regioselective and stereoselective control. The 1,2,4-oxadiazole ring, for instance, is typically constructed through a cyclization reaction between a nitrile and a hydroxylamine derivative, a process that requires careful optimization to achieve high yields. Such synthetic challenges have made this compound a subject of study in methodology development and green chemistry initiatives.
In the context of drug discovery, the compound's structure-activity relationship (SAR) has been a focal point for researchers. Preliminary studies suggest that modifications to the 1,4-dioxane or oxadiazole components could significantly alter its biological activity, opening doors to a wide range of derivatives with tailored properties. This adaptability is particularly relevant in the era of personalized medicine, where the ability to fine-tune molecular structures is paramount.
Another area of interest is the compound's potential role in neurodegenerative disease research. The pyrimidine scaffold has been implicated in the modulation of protein aggregation, a hallmark of conditions like Alzheimer's and Parkinson's diseases. While N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has not yet been extensively studied in this context, its structural features make it a compelling candidate for future investigations.
The growing emphasis on sustainable chemistry has also brought attention to the environmental impact of synthesizing such complex molecules. Researchers are exploring catalytic and solvent-free approaches to produce N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine more efficiently, aligning with global efforts to reduce waste and energy consumption in pharmaceutical manufacturing.
In summary, N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS No. 2034340-08-2) represents a fascinating intersection of medicinal chemistry, drug discovery, and synthetic methodology. Its unique structure and versatile applications make it a valuable subject for ongoing research, with potential implications across multiple therapeutic areas. As the scientific community continues to unravel its properties, this compound may well emerge as a cornerstone in the development of next-generation therapeutics.
2034340-08-2 (N-(1,4-dioxan-2-yl)methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine) Related Products
- 1803846-82-3(3-Bromo-1-(4-bromo-2-mercaptophenyl)propan-1-one)
- 1040084-87-4(1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-amine)
- 3619-74-7(1-Propyl-1,4-diazepane)
- 944467-89-4(2-(AMINOMETHYL)FURAN-3-CARBOXYLIC ACID HYDROCHLORIDE)
- 1042972-67-7(7-amino-3,4-dihydro-1H-quinazolin-2-one)
- 897615-43-9(N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-fluorophenyl)acetamide)
- 2227851-55-8((1R)-1-(5-bromopyrimidin-2-yl)-2,2,2-trifluoroethan-1-ol)
- 1260092-31-6(Biotin-PEG1-NHS ester)
- 1314395-77-1(1-[1-(difluoromethyl)cyclopropyl]methanamine)
- 1172944-61-4((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine)




